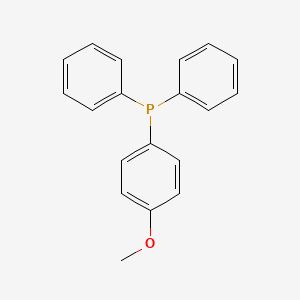

(4-Methoxyphenyl)(diphenyl)phosphine

Description

Significance of Tertiary Phosphine (B1218219) Ligands in Transition Metal Catalysis

Tertiary phosphine ligands, characterized by a phosphorus atom bonded to three organic substituents, are integral to many transition metal-catalyzed reactions. Their significance stems from their dual electronic nature: they act as strong σ-donors through the phosphorus lone pair and as π-acceptors by utilizing their P-C σ* antibonding orbitals. This electronic flexibility allows them to stabilize metal complexes in various oxidation states, a crucial aspect of many catalytic cycles.

Furthermore, the steric bulk of the substituents on the phosphorus atom can be systematically varied. This "steric tuning" influences the coordination number of the metal center, the rate of ligand association and dissociation, and the regioselectivity and stereoselectivity of catalytic transformations. Bulky phosphine ligands can create a specific coordination environment that favors certain reaction pathways while inhibiting others.

Evolution of P-Donor Ligands in Organic Synthesis and Organometallic Chemistry

The development of P-donor ligands has been a driving force in the advancement of organic synthesis and organometallic chemistry. Early work focused on simple phosphines like triphenylphosphine (B44618), which proved effective in reactions such as the Staudinger and Wittig reactions. The advent of transition metal catalysis spurred the development of a vast library of phosphine ligands with diverse electronic and steric profiles.

The evolution of these ligands has been marked by a move towards more sophisticated designs. The introduction of electron-donating or electron-withdrawing groups on the aryl or alkyl substituents of the phosphine allows for precise control over the electron density at the metal center. This, in turn, influences the rates of key catalytic steps like oxidative addition and reductive elimination. The development of chiral phosphine ligands has been particularly transformative, enabling the synthesis of enantiomerically enriched compounds, a critical requirement in the pharmaceutical industry.

Overview of (4-Methoxyphenyl)(diphenyl)phosphine as a Representative Phosphine Ligand

This compound serves as an excellent example of a modern tertiary phosphine ligand. It features two phenyl groups and one 4-methoxyphenyl group attached to the central phosphorus atom. The methoxy (B1213986) group (-OCH₃) at the para-position of one of the phenyl rings plays a crucial role in modulating the ligand's electronic properties. As an electron-donating group, it increases the electron density on the phosphorus atom, making the ligand a stronger σ-donor compared to the parent triphenylphosphine. This enhanced electron-donating ability can significantly impact the reactivity of the metal catalysts it coordinates to, often leading to higher catalytic activity.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZSZCWRMSVQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 4 Methoxyphenyl Diphenyl Phosphine and Its Analogues

Fundamental Principles of Phosphine (B1218219) Ligand Coordination to Transition Metals

Tertiary phosphines (PR₃) are a cornerstone of coordination chemistry, prized for their utility as ligands in a vast array of transition metal complexes, particularly in the field of homogeneous catalysis. rsc.orgsmu.edu These organophosphorus compounds, featuring a phosphorus atom with a lone pair of electrons, primarily function as two-electron donors, forming a coordinate covalent bond with a metal center. libretexts.org This interaction is fundamentally a Lewis acid-base adduct, where the phosphine acts as a Lewis base.

The bonding between a phosphine ligand and a transition metal is typically described by the Dewar-Chatt-Duncanson model. It involves two key components:

σ-Donation: The phosphine ligand donates its phosphorus lone pair of electrons to a vacant d-orbital on the transition metal, forming a strong sigma (σ) bond. Phosphines are generally considered strong σ-donors. libretexts.org

π-Acceptance (Back-bonding): Concurrently, electron density from filled d-orbitals on the metal can be donated back into empty, low-lying antibonding orbitals (σ*) of the phosphorus-substituent bonds. wikipedia.org This π-acceptor character varies significantly with the nature of the substituents on the phosphorus atom.

The electronic properties of the phosphine ligand, governed by the inductive and resonance effects of its substituents, directly influence the strength of both the σ-donation and π-acceptance. smu.edu Stronger σ-donating phosphines increase the electron density on the metal center. This enhanced electron density at the metal can then lead to stronger π-back-bonding with other co-ligands, such as carbon monoxide (CO). libretexts.orgwikipedia.org This interplay allows for the fine-tuning of the electronic environment at the metal center, which in turn controls the reactivity and selectivity of the complex. libretexts.org

Quantitative Characterization of Ligand Electronic and Steric Properties

To move beyond qualitative descriptions, chemists have developed quantitative parameters to describe the electronic and steric nature of phosphine ligands. These parameters are crucial for comparing different ligands and predicting their effects on the properties of a metal complex.

Assessment of σ-Donating and π-Accepting Abilities

The primary method for quantifying the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP) . wikipedia.org This parameter is derived from the infrared (IR) stretching frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a standard nickel complex, [LNi(CO)₃], where L is the phosphine ligand of interest.

The logic behind the TEP is that a more strongly σ-donating phosphine will increase the electron density on the nickel center. This increased electron density is then available for π-back-bonding into the π* antibonding orbitals of the CO ligands. wikipedia.org Increased back-bonding weakens the carbon-oxygen triple bond, resulting in a lower ν(CO) stretching frequency. Therefore, a lower TEP value (in cm⁻¹) corresponds to a more strongly electron-donating (more basic) phosphine ligand.

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| Tris(4-methoxyphenyl)phosphine (B1294419) | 2066.7 |

| Triphenylphosphine (B44618) | 2068.9 |

| P(C₆H₄F)₃ | 2071.3 |

| PF₃ | 2110.8 |

Data sourced from Tolman's review and subsequent publications. wikipedia.org

Steric Parameters: Cone Angle and % Buried Volume Analysis

The steric bulk of a phosphine ligand is a critical factor that governs the number of ligands that can coordinate to a metal center and influences the rates and selectivities of catalytic reactions. libretexts.orgwikipedia.org

The most widely used steric parameter is the Tolman Cone Angle (θ) . wikipedia.org It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that just encloses the van der Waals radii of the outermost atoms of the ligand's substituents in their most sterically demanding conformation. libretexts.org A larger cone angle indicates greater steric bulk.

A more recent and complementary steric descriptor is the Percent Buried Volume (%Vbur) . This parameter calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around the metal center that is occupied by the ligand. nih.govnih.gov Unlike the cone angle, which can be influenced by distant groups, the buried volume emphasizes the steric hindrance in the immediate vicinity of the metal. nih.gov

Specific cone angle and %Vbur values for (4-methoxyphenyl)(diphenyl)phosphine require computational modeling or crystallographic data of its complexes. However, data for structurally similar ligands provide a reasonable approximation. For instance, the related [4-(Dimethylamino)phenyl]diphenylphosphine selenide (B1212193) has a calculated cone angle of 157°. nih.gov This suggests a steric profile slightly larger than PPh₃ (145°), attributed to the para-substituent.

| Ligand | Tolman Cone Angle (θ) in degrees |

| PMe₃ | 118 |

| Triphenylphosphine (PPh₃) | 145 |

| [4-(Dimethylamino)phenyl]diphenylphosphine selenide | 157 |

| PCy₃ | 170 |

| P(o-Tol)₃ | 194 |

Data sourced from various chemical literature. libretexts.orgnih.gov

Influence of Aromatic Substituent Effects on Ligand Properties

The electronic properties of triarylphosphine ligands like this compound can be systematically tuned by altering the substituents on the aromatic rings. rsc.org Substituents exert their influence through a combination of inductive and resonance effects.

The methoxy (B1213986) group (-OCH₃) in the para position of one of the phenyl rings in this compound plays a crucial role. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can participate in resonance with the aromatic π-system, donating electron density into the ring (+R effect). For substituents like -OCH₃, the resonance effect typically dominates the inductive effect, especially from the para position.

This net electron-donating character of the 4-methoxy group increases the electron density on the phosphorus atom. This enhancement of electron density makes the phosphine a stronger Lewis base and thus a better σ-donor ligand compared to the unsubstituted triphenylphosphine. wikipedia.org This effect is clearly reflected in the lower TEP value observed for tris(4-methoxyphenyl)phosphine compared to triphenylphosphine.

Diverse Coordination Modes in Metal Complexes

While some complex phosphine structures can coordinate to metals in various ways, simple triarylphosphines almost invariably exhibit a single, well-defined coordination mode.

Chelation and Metallacycle Formation (e.g., C,P Chelation)

The formation of metallacycles through chelation is a significant aspect of the coordination chemistry of phosphine ligands. In the case of this compound and its analogues, this often involves the activation of a C-H bond on one of the aryl rings, leading to a cyclometalated complex where the phosphine acts as a bidentate C,P-donor ligand. This process, known as cyclometalation, results in the formation of a stable, typically five- or six-membered ring containing the metal center, the phosphorus atom, and a carbon atom from the activated aryl ring.

While specific studies detailing the C,P-cyclometalation of this compound are not extensively documented in the readily available literature, the principles of this reaction are well-established for related triarylphosphines. The reaction is typically facilitated by a transition metal precursor, such as a palladium(II) salt, which acts as an electrophile. The presence of an electron-donating group, such as the methoxy group in the para position of the phenyl ring, can influence the regioselectivity of the C-H activation. In many cases, C-H activation occurs at the ortho position of one of the unsubstituted phenyl rings due to steric and electronic factors. However, activation of a C-H bond on the methoxy-substituted ring is also a possibility. For instance, studies on related phosphines have shown that the presence of an acetate (B1210297) group can assist in the C-H bond activation process. nih.gov

It is important to note that the formation of C,P-chelated metallacycles is just one of the possible coordination modes. Depending on the reaction conditions and the nature of the metal center, this compound can also coordinate as a monodentate ligand through its phosphorus atom.

Role of Hemilabile Arms and Auxiliary Donor Atoms

Hemilability refers to the characteristic of a polydentate ligand to have one or more donor atoms that can reversibly bind and dissociate from a metal center, while at least one other donor atom remains firmly coordinated. This dynamic behavior can be crucial in catalytic applications, as the dissociation of a hemilabile arm can create a vacant coordination site for substrate binding and activation.

In the context of this compound, the oxygen atom of the methoxy group has the potential to act as a hemilabile donor. The lone pairs on the oxygen atom can coordinate to a metal center, forming a P,O-chelate. The strength of this M-O interaction is generally weaker than the M-P bond, allowing for its reversible cleavage. This hemilabile character can be influenced by several factors, including the nature of the metal center, the other ligands present in the coordination sphere, and the solvent.

While the concept of phosphine-ether ligands acting as hemilabile systems is well-established, specific research detailing the hemilabile behavior of the methoxy group in complexes of this compound is limited in publicly accessible literature. However, studies on analogous systems, such as those with ortho-methoxy substituted phosphines, have demonstrated the participation of the etheric oxygen in coordination and its role in influencing the reactivity of the metal center. For instance, the formation of neutral palladium complexes with bidentate anionic [P,O] ligands derived from phosphine phosphonic acids, which feature a P,O-chelating coordination mode, has been confirmed by X-ray crystallography. nih.gov This demonstrates the feasibility of P,O chelation involving a phosphorus donor and an oxygen donor within the same ligand framework.

The interplay between P,O-chelation and C,P-cyclometalation is an interesting aspect of the coordination chemistry of anisyl-substituted phosphines. The relative stability of the resulting metallacycles and the reaction conditions will dictate which coordination mode is favored.

Thermodynamics of Metal-Ligand Binding and Complex Stability

The stability of metal complexes is a critical factor that governs their formation and reactivity. This stability is quantified by thermodynamic parameters such as the Gibbs free energy of binding (ΔG), enthalpy of binding (ΔH), entropy of binding (ΔS), and the stability constant (K). A more negative ΔG value indicates a more stable complex. The enthalpy term (ΔH) reflects the strength of the metal-ligand bonds formed, while the entropy term (ΔS) relates to the change in disorder of the system upon complexation.

For phosphine ligands, the strength of the metal-phosphine bond is influenced by both σ-donation from the phosphorus lone pair to the metal and π-back-donation from the metal d-orbitals to the σ* anti-bonding orbitals of the P-C bonds. The electronic properties of the substituents on the phosphorus atom play a significant role in modulating these interactions. The methoxy group in this compound, being an electron-donating group, increases the electron density on the phosphorus atom, which can enhance its σ-donor capability compared to triphenylphosphine.

This table presents the general principles of thermodynamic stability for metal-ligand complexes. Specific values for this compound are not available in the cited literature.

In the absence of specific experimental data for this compound, a qualitative assessment suggests that its complexes would exhibit stabilities comparable to or slightly greater than those of triphenylphosphine with the same metal, owing to the electron-donating nature of the methoxy group. However, quantitative analysis through experimental studies is necessary for a precise understanding of the thermodynamics of its coordination chemistry.

Catalytic Applications of 4 Methoxyphenyl Diphenyl Phosphine Containing Systems

Transition Metal-Catalyzed Transformations

(4-Methoxyphenyl)(diphenyl)phosphine is utilized as a ligand in several key transition metal-catalyzed reactions, primarily with palladium and nickel. The electron-rich nature of this phosphine (B1218219) often enhances the rate of oxidative addition, a critical step in many catalytic cycles, particularly with less reactive substrates such as aryl chlorides.

Cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. The choice of ligand is paramount in these systems, dictating the catalyst's stability, activity, and selectivity.

Palladium catalysts are the most widely used for cross-coupling reactions. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The Buchwald-Hartwig amination , a method for forming carbon-nitrogen bonds, and the Suzuki-Miyaura coupling , for creating carbon-carbon bonds, are two of the most important transformations in this class. While significant research has focused on bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) for maximizing efficiency, simpler triarylphosphines like this compound have also been explored. The increased electron density on the phosphorus atom in this compound, compared to triphenylphosphine (B44618), can accelerate the rate-limiting oxidative addition of the aryl halide to the Pd(0) center.

While extensive substrate tables for this specific ligand are not prevalent in recent literature, which favors more advanced ligand systems, its utility has been noted. For instance, in related nucleophilic phosphine catalysis, electron-rich triarylphosphines including this compound have been shown to outperform the less nucleophilic triphenylphosphine in oxa-Michael additions. tugraz.at This principle extends to its role in palladium catalysis, where it can be an effective ligand, particularly when balanced against steric demands.

Table 1: Illustrative Palladium-Catalyzed Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst System | Product | Notes on Ligand Efficiency |

|---|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂, this compound, Base | Aryl-Phenyl | The electron-donating methoxy (B1213986) group on the ligand can enhance catalytic activity for the oxidative addition step compared to unsubstituted PPh₃. |

Nickel has emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysts can often activate challenging substrates, such as aryl chlorides and phenol (B47542) derivatives, under milder conditions. Phosphine ligands are crucial for modulating the reactivity of nickel catalysts.

While the primary application of this compound is in its role as a ligand, studies on the synthesis of its derivative, (4-Methoxyphenyl)diphenylphosphine oxide , highlight its relevance in nickel-catalyzed C-P bond formation. Research has demonstrated that this phosphine oxide can be synthesized in high yield via the nickel-catalyzed cross-coupling of diphenylphosphine (B32561) oxide with arylboronic acids. researchgate.net This transformation showcases the compatibility of the compound's structural motif within nickel-based catalytic cycles. In one specific protocol, the corresponding phosphine oxide was produced in 82% yield using a nickel acetate (B1210297) catalyst in a micellar medium, demonstrating an effective C-P bond-forming reaction. doi.org

Table 2: Nickel-Catalyzed Synthesis of (4-Methoxyphenyl)diphenylphosphine Oxide

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Yield | Reference |

|---|---|---|---|---|---|

| Diphenylphosphine Oxide | 4-Methoxyphenylboronic Acid | Ni(OAc)₂·4H₂O | 1,10-Phenanthroline | 82% | doi.org |

The efficiency of a phosphine ligand and its suitable substrate scope are determined by a combination of its steric and electronic properties.

Electronic Effects : The para-methoxy substituent on this compound makes it a stronger electron-donating ligand than triphenylphosphine. This property is generally beneficial for the oxidative addition step, particularly with electron-neutral or electron-rich aryl halides, and is especially important for the activation of more robust C-Cl bonds.

Steric Effects : Compared to the highly bulky biarylphosphine ligands (e.g., XPhos, SPhos) that are designed to promote reductive elimination and stabilize the active monoligated palladium species, this compound has a moderate steric profile. This can be an advantage in reactions where excessive bulk hinders the approach of substrates to the metal center, but it may be less effective in promoting the coupling of highly sterically hindered substrates.

The balance of these properties makes this compound a useful ligand for a range of standard cross-coupling reactions, though specialized ligands are often required for exceptionally challenging transformations.

Asymmetric catalysis aims to produce a single enantiomer of a chiral molecule, a critical task in the synthesis of pharmaceuticals and fine chemicals. This is typically achieved using a chiral catalyst.

Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the enantioselective reduction of prochiral olefins, such as dehydroamino acids and enamides. rsc.org The enantioselectivity of these reactions is almost exclusively controlled by the use of chiral phosphine ligands that coordinate to the rhodium center and create a chiral environment.

Table 3: Conceptual Mixed-Ligand System for Asymmetric Hydrogenation

| Component | Role | Example |

|---|---|---|

| Metal Precursor | Source of Rhodium | [Rh(COD)₂]BF₄ |

| Chiral Ligand | Induces Enantioselectivity | Chiral Phosphoramidite or Diphosphine |

| Achiral Ligand | Modulates Catalytic Activity/Stability | This compound |

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Asymmetric cycloaddition reactions are powerful tools for the construction of complex cyclic molecules with defined stereochemistry. In many of these transformations, phosphine ligands play a crucial role in the catalytic cycle, typically by coordinating to a transition metal and influencing the reactivity and selectivity of the reaction.

While specific examples detailing the use of this compound in asymmetric [3+2] cycloadditions are not extensively documented in the literature, the electronic properties of this ligand suggest its potential applicability. In a typical phosphine-catalyzed [3+2] cycloaddition, a phosphine initiates the reaction by adding to an activated allene (B1206475) or alkyne, generating a zwitterionic intermediate. beilstein-journals.orgnih.gov This intermediate then reacts with an electron-deficient olefin to form a five-membered ring. beilstein-journals.orgnih.gov The nucleophilicity of the phosphine is a key factor in the initial activation step. The electron-donating methoxy group in this compound increases the electron density on the phosphorus atom, making it more nucleophilic than triphenylphosphine. This enhanced nucleophilicity could potentially lead to faster reaction rates.

In metal-catalyzed asymmetric cycloadditions, such as those catalyzed by palladium or rhodium complexes, the phosphine ligand influences the enantioselectivity by creating a chiral environment around the metal center. While this compound itself is not chiral, it can be a component of chiral ligands or be used as a monodentate ligand in conjunction with a chiral source. The electronic nature of the phosphine ligand can affect the stability and reactivity of the metal complexes, thereby influencing the outcome of the cycloaddition. For instance, more electron-donating phosphines can lead to more electron-rich metal centers, which can alter the catalytic activity.

Table 1: Comparison of Electronic Properties of Selected Triarylphosphines

| Phosphine Ligand | Electronic Parameter (Hammett σ) | Relative Nucleophilicity |

| Triphenylphosphine | 0 | Baseline |

| This compound | -0.27 (for p-OCH3) | Higher |

| Tris(4-methoxyphenyl)phosphine (B1294419) | -0.81 (cumulative) | Significantly Higher |

| Tris(4-fluorophenyl)phosphine | +0.18 (cumulative) | Lower |

This table presents a qualitative comparison based on the electronic effects of the substituents.

Enantioselective Pauson-Khand Reactions

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. acs.org This reaction is typically mediated by cobalt, rhodium, or iridium complexes. acs.org The enantioselective version of this reaction relies on the use of chiral ligands to control the stereochemical outcome.

The role of phosphine ligands in the Pauson-Khand reaction is to modulate the electronic and steric properties of the metal catalyst. Although the use of this compound in enantioselective Pauson-Khand reactions is not widely reported, its electronic characteristics provide a basis for predicting its potential influence. The increased electron density on the phosphorus atom, due to the methoxy group, would lead to a more electron-rich metal center upon coordination. This can affect the rates of key steps in the catalytic cycle, such as CO insertion and reductive elimination.

In rhodium-catalyzed Pauson-Khand reactions, both monodentate and bidentate phosphine ligands have been employed. acs.org While chiral diphosphines are more common for inducing high enantioselectivity, the electronic tuning of the metal center by achiral monodentate ligands like this compound in a complex with a chiral backbone could still play a role in optimizing the catalytic system. The balance between the σ-donating and π-accepting properties of the phosphine ligand is critical for catalytic efficiency.

Hydrogen Borrowing Catalysis

Hydrogen borrowing, or hydrogen autotransfer, is a powerful and atom-economical synthetic strategy where an alcohol is temporarily oxidized by a catalyst to a carbonyl compound, which then participates in a subsequent reaction. nih.govacs.orgcapes.gov.br The catalyst, which "borrowed" the hydrogen, then returns it to an intermediate in the final step, regenerating the catalyst and yielding the product. nih.govacs.orgcapes.gov.br This methodology is often catalyzed by ruthenium or iridium complexes, where phosphine ligands are essential for the catalyst's stability and reactivity. nih.govacs.orgnih.gov

The electronic properties of the phosphine ligand are crucial in hydrogen borrowing catalysis. Electron-rich phosphines are generally preferred as they can stabilize the metal center in the various oxidation states involved in the catalytic cycle. The this compound, being more electron-donating than triphenylphosphine, would be expected to be a suitable ligand for such transformations. A more electron-rich metal center can facilitate the initial dehydrogenation of the alcohol substrate, which is often a rate-determining step.

While specific data on the application of this compound in this area is limited, studies on similar electron-rich phosphine ligands have shown their effectiveness in promoting hydrogen borrowing reactions. The choice of the phosphine ligand can also influence the selectivity of the reaction, particularly in cases where multiple reaction pathways are possible.

Hydroformylation and Related Carbonylation Reactions

Hydroformylation, or the oxo process, is a large-scale industrial process that involves the addition of carbon monoxide and hydrogen to an alkene to produce aldehydes. wikipedia.org This reaction is typically catalyzed by cobalt or rhodium complexes, and phosphine ligands are widely used to control the regioselectivity (linear vs. branched aldehydes) and, in asymmetric versions, the enantioselectivity. bohrium.comresearchgate.net

The electronic and steric properties of the phosphine ligand are paramount in hydroformylation. tcichemicals.com Electron-donating ligands generally increase the rate of reaction by promoting oxidative addition and CO insertion. The this compound, with its electron-donating methoxy group, would be expected to enhance the catalytic activity of rhodium and cobalt catalysts.

The regioselectivity of hydroformylation is influenced by the steric bulk of the phosphine ligand. While this compound is not significantly bulkier than triphenylphosphine, the electronic effects can also play a role in directing the regioselectivity. Generally, more electron-donating ligands can favor the formation of linear aldehydes.

Table 2: General Influence of Phosphine Ligand Properties in Hydroformylation

| Ligand Property | Effect on Catalyst | Impact on Reaction |

| Increased Electron Donation | More electron-rich metal center | Generally higher activity |

| Increased Steric Bulk | Favors less crowded transition states | Generally higher linear-to-branched ratio |

Organocatalytic Applications of Tertiary Phosphines

Tertiary phosphines can also act as nucleophilic organocatalysts, activating substrates through the formation of zwitterionic intermediates. nih.govnih.govresearchgate.netacs.orgresearchgate.net

Nucleophilic Phosphine Catalysis: Activation Modes and Reactive Zwitterionic Intermediates

In nucleophilic phosphine catalysis, the phosphine adds to an electrophilic substrate, such as an activated alkene or alkyne, to form a phosphonium (B103445) zwitterion. nih.govnih.gov This reactive intermediate can then participate in a variety of transformations. The nucleophilicity of the phosphine is a determining factor for its catalytic activity.

This compound, being more electron-rich and thus more nucleophilic than triphenylphosphine, is expected to be a more active catalyst in many nucleophilic phosphine-catalyzed reactions. The initial addition of the phosphine to the electrophile is often the rate-limiting step, and a more nucleophilic phosphine can accelerate this process.

The zwitterionic intermediates formed from the addition of a phosphine to an electrophile can exist in different resonance forms, and their reactivity depends on the nature of the phosphine and the substrate. nih.govmdpi.comnih.gov For example, the addition of a phosphine to an allene generates a zwitterion that can act as a nucleophile at the α-carbon or the γ-carbon. The electronic properties of the phosphine can influence the relative stability of these resonance structures and thus the outcome of the reaction.

Mechanistic Diversity in Phosphine Organocatalysis

Phosphine organocatalysis encompasses a wide range of reaction mechanisms, including annulations, Michael additions, and Morita-Baylis-Hillman reactions. nih.govnih.govacs.org The specific mechanistic pathway followed often depends on the structure of the phosphine catalyst, the substrates, and the reaction conditions.

The electronic nature of this compound can influence the mechanistic pathway. For instance, in reactions where the phosphonium zwitterion acts as a Brønsted base, the increased basicity of the more electron-rich phosphine could enhance its catalytic efficiency. Conversely, in reactions where the phosphine acts as a leaving group in the final step, its leaving group ability, which is generally inversely related to its basicity, might be slightly diminished compared to less electron-rich phosphines. This delicate balance of nucleophilicity and leaving group ability is a key aspect of phosphine organocatalysis.

The study of electronically modified phosphines like this compound provides valuable insights into the structure-activity relationships in phosphine organocatalysis, allowing for the fine-tuning of catalysts for specific applications.

Mechanistic Investigations of 4 Methoxyphenyl Diphenyl Phosphine in Catalytic Cycles

Elucidation of Key Steps in Transition Metal Catalysis

The efficacy of a catalytic cycle is dictated by the seamless execution of several fundamental steps. The electronic and steric nature of the ancillary ligands, such as (4-Methoxyphenyl)(diphenyl)phosphine, is paramount in modulating the energetics and pathways of these transformations.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are cornerstone processes in a vast number of catalytic cross-coupling reactions. rsc.org Oxidative addition involves the insertion of a metal center into a substrate bond, leading to an increase in the metal's oxidation state, while reductive elimination is the reverse process, forming the desired product and regenerating the active catalyst. rsc.org

The electronic character of this compound, with its electron-donating methoxy (B1213986) group, enhances the electron density on the metal center. This increased nucleophilicity of the metal complex can facilitate the oxidative addition of substrates like aryl halides. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, the initial step often involves the oxidative addition of an aryl halide to a Pd(0) complex. libretexts.org The rate of this step is sensitive to the electronic properties of the phosphine (B1218219) ligand. While specific kinetic data for this compound is not extensively documented in comparative studies, the principles of ligand effects suggest that its electron-rich nature would promote this step, particularly when compared to less electron-donating phosphines like triphenylphosphine (B44618). wikipedia.orglibretexts.org

Migratory Insertion and β-Hydride Elimination Processes

Migratory insertion is another fundamental step where an unsaturated molecule, such as an alkene or carbon monoxide, inserts into a metal-ligand bond. wikipedia.orgwikipedia.org The electronic properties of the phosphine ligand can influence the rate of migratory insertion. For example, in carbonylation reactions, the insertion of CO into a metal-alkyl bond is a key step. nih.govlibretexts.org The electron-donating nature of this compound can increase the back-bonding from the metal to the CO ligand, potentially affecting the C-O bond strength and the energetics of the insertion process.

β-hydride elimination is a common decomposition pathway in organometallic chemistry, where a hydrogen atom from the β-position of an alkyl ligand is transferred to the metal center, forming a metal-hydride and an alkene. berkeley.edu This process is often in competition with the desired reductive elimination step and can be a major source of byproducts. nih.gov The steric bulk of the phosphine ligand can play a significant role in suppressing β-hydride elimination by sterically hindering the required coplanar arrangement of the M-C-C-H unit. The specific cone angle of this compound would therefore be a key parameter in predicting its ability to inhibit this undesired pathway.

Role of the Phosphine Ligand in Catalyst Turnover and Selectivity

Influence of Ligand Electronic and Steric Environment on Reaction Kinetics

The electronic and steric properties of phosphine ligands are quantifiable and directly impact reaction kinetics. The Tolman Electronic Parameter (TEP) , derived from the C-O stretching frequency in Ni(CO)3L complexes, provides a measure of a ligand's electron-donating ability. wikipedia.org For this compound, the electron-donating methoxy group would result in a lower TEP compared to triphenylphosphine, indicating it is a stronger electron donor. This increased electron density on the metal can accelerate oxidative addition but may slow down reductive elimination. nih.gov

| Ligand Property | Description | Influence on Catalytic Steps |

|---|---|---|

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating or -withdrawing ability. Lower values indicate stronger electron donation. | - Stronger donors (lower TEP) can accelerate oxidative addition.

|

| Tolman Cone Angle (θ) | A measure of the steric bulk of the ligand. Larger angles indicate greater steric hindrance. | - Larger cone angles can promote reductive elimination.

|

Identification and Characterization of Catalyst Resting States

The catalyst resting state is the most stable species in the catalytic cycle and its identification provides crucial information about the rate-limiting step. researchgate.net In many palladium-catalyzed cross-coupling reactions, the resting state is often a Pd(0)-phosphine complex or a Pd(II)-aryl halide adduct. berkeley.edu Techniques like ³¹P NMR spectroscopy are instrumental in identifying these species. researchgate.netmdpi.com For a catalytic system employing this compound, the ³¹P NMR spectrum would show a characteristic chemical shift for the palladium-bound phosphine, which can be compared to the free ligand to identify the predominant species in solution during catalysis. The nature of the resting state can be influenced by the concentration of reactants and the electronic and steric properties of the phosphine ligand.

Protonation/Deprotonation Sequences and Transient Phosphonium (B103445) Intermediates

In some catalytic cycles, particularly those involving nucleophilic phosphine catalysis, the phosphine can be protonated or form transient phosphonium intermediates. nih.gov The basicity of the phosphine, which is influenced by its electronic properties, will determine its propensity to undergo protonation. The electron-rich nature of this compound makes it more basic than triphenylphosphine and thus more susceptible to protonation in the presence of acidic species.

Furthermore, the nucleophilic attack of the phosphine on an electrophilic substrate can lead to the formation of a phosphonium intermediate. nih.gov These transient species can be key to the catalytic turnover. While direct observation of such intermediates for this compound is challenging, their existence can be inferred from the reaction products and mechanistic studies. In some cases, these phosphonium salts can be isolated and characterized.

Stereochemical Control and Enantiodetermining Steps

In transition-metal catalyzed reactions, the chiral ligand is fundamental to creating an asymmetric environment around the metal center. This chiral environment is responsible for differentiating between enantiotopic faces, atoms, or groups of a prochiral substrate, or between the enantiomers of a racemic substrate. The enantiodetermining step is the first irreversible step in the catalytic cycle where the stereochemistry of the product is set. This can be the substrate coordination, the migratory insertion, the oxidative addition, or the reductive elimination, depending on the specific reaction mechanism.

For a ligand to be effective in stereochemical control, it must create a well-defined and sterically constrained chiral pocket. The electronic properties of the ligand, such as the electron-donating or -withdrawing nature of its substituents, also play a crucial role by modulating the reactivity of the metal center. tcichemicals.com The methoxy group on the phenyl ring of this compound, for instance, makes it a more electron-donating ligand compared to triphenylphosphine, which can influence the kinetics and selectivity of a catalytic reaction. nih.gov

Asymmetric induction is the process by which a chiral entity, in this case, a chiral phosphine ligand-metal complex, influences the formation of a specific enantiomer of the product. Kinetic studies are essential to understand the mechanism of this induction. By analyzing the reaction rates and the effect of substrate and catalyst concentrations, the enantiodetermining step can often be identified.

For example, in the asymmetric hydrogenation of olefins catalyzed by rhodium complexes with chiral phosphine ligands, the binding of the prochiral olefin to the chiral metal complex can lead to two diastereomeric intermediates. The relative stability of these intermediates and the relative rates at which they proceed through the subsequent steps of the catalytic cycle determine the enantiomeric excess (ee) of the product. jst.go.jpnih.gov

While no direct kinetic studies on asymmetric induction using a chiral version of this compound are available, data from structurally related chiral monodentate phosphines, such as MOP (2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl), provide insight. In the palladium-catalyzed hydrosilylation of olefins, the MOP ligand has been shown to provide high enantioselectivity. nih.gov The mechanism is believed to involve the formation of a chiral palladium-hydride species, which then coordinates to the olefin. The steric and electronic properties of the binaphthyl backbone and the methoxy group create a highly selective environment for the subsequent insertion step, leading to high ee.

Table 1: Illustrative Data on Asymmetric Induction with Chiral Monodentate Phosphine Ligands in the Pd-Catalyzed Hydrosilylation of 1-Octene

| Ligand | Enantiomeric Excess (ee, %) | Yield (%) |

| (R)-MOP | 95 | 85 |

| (R)-3,5-xylyl-MOP | 96 | 88 |

| (R)-3,5-tBu-MOP | 94 | 90 |

This table presents illustrative data for MOP ligands to demonstrate the principles of asymmetric induction and is not data for this compound.

Atropisomerism, or axial chirality, is a key feature in many successful chiral ligands, such as BINAP and its derivatives. nih.gov This type of chirality arises from restricted rotation around a single bond, creating stable, non-interconverting enantiomers. The dihedral angle of the biaryl backbone in these ligands is a critical parameter that defines the geometry of the chiral pocket around the metal center. researchgate.net

A narrower dihedral angle can lead to a more constrained coordination sphere, which can enhance the interaction between the ligand and the substrate, often resulting in higher enantioselectivity. researchgate.net For instance, the SEGPHOS ligand, which has a narrower dihedral angle than BINAP, has shown superior performance in certain ruthenium-catalyzed hydrogenations. researchgate.net

If one were to design a chiral ligand based on this compound, one could envision creating a biaryl system where two such phosphine units are linked. The control of the dihedral angle in such a hypothetical ligand would be paramount to achieving high enantioselectivity. Computational studies and X-ray crystallography are invaluable tools for determining these structural parameters. The crystal structure of this compound itself provides precise bond lengths and angles that would be foundational for such design efforts. iucr.org

Table 2: Structural Data for this compound

| Parameter | Value |

| Formula | C₁₉H₁₇OP |

| Crystal System | Orthorhombic |

| Mean C-P-C Angle | 103.03° |

| Mean C-P Bond Length | 1.831 Å |

Data obtained from the crystallographic information file for this compound. iucr.orgresearchgate.net

The design of effective chiral phosphine ligands is a nuanced process that relies on a deep understanding of stereochemical principles and reaction mechanisms. While this compound is achiral, its fundamental structure serves as a useful model for illustrating the key concepts of asymmetric induction and the critical role of ligand geometry in achieving stereochemical control in catalysis.

Quantum-Chemical Modeling (e.g., Density Functional Theory)

Quantum-chemical modeling, with Density Functional Theory (DFT) at the forefront, serves as a powerful tool for investigating the intrinsic properties of phosphine ligands from first principles. nih.gov DFT methods are widely used to predict a range of properties, including geometries, energies, and reaction mechanisms, complementing experimental findings. nih.gov

DFT calculations are highly effective in predicting the ground-state geometries of molecules like this compound. bohrium.com Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed for geometry optimization. bohrium.comresearchgate.net The accuracy of these predictions can be benchmarked against experimental data obtained from single-crystal X-ray diffraction. For this compound, the crystal structure has been determined, providing precise bond lengths and angles. researchgate.net Computational optimization allows for a direct comparison, typically showing strong agreement between theoretical and experimental values. clinicsearchonline.org

| Parameter | Bond/Angle | Experimental Value (Å or °) researchgate.net | Typical DFT Predicted Value (Å or °) |

| Bond Length | P—C(methoxyphenyl) | 1.839 | ~1.84 |

| Bond Length | P—C(phenyl) | 1.832 - 1.835 | ~1.83 |

| Bond Length | C—O(methoxy) | 1.371 | ~1.37 |

| Bond Angle | C—P—C | 101.9 - 103.3 | ~102-104 |

| Torsion Angle | C-C-P-C | Varies | Varies |

DFT is instrumental in elucidating the electronic properties that define the ligand's character. mdpi.com Key characteristics such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be calculated. bohrium.combohrium.com The HOMO energy is particularly important as it relates to the ligand's electron-donating ability (nucleophilicity), while the LUMO energy indicates its electron-accepting ability (electrophilicity).

Table 2: Representative Calculated Electronic Properties of Arylphosphines via DFT Note: These values are illustrative for aryl phosphine systems and are not specific to this compound unless explicitly calculated in a cited study.

| Property | Description | Typical Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -5.0 to -6.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity. | 1.5 to 2.5 Debye bohrium.com |

| Mulliken Charge on P | Calculated partial charge on the phosphorus atom, indicating its electronic state. | Varies (-0.1 to +0.2) |

A significant application of quantum-chemical modeling is the investigation of reaction mechanisms and their associated energetics. nih.govresearchgate.net For catalytic processes involving this compound, DFT can be used to map the potential energy surface of a reaction. This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

By determining the activation energies for key steps in a catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination), researchers can gain a quantitative understanding of the reaction kinetics. The geometry of transition states provides a snapshot of the bond-making and bond-breaking processes, revealing how the ligand's steric and electronic properties influence the reaction's facility. These calculations are vital for explaining experimental observations and for the predictive design of more efficient catalytic systems.

Molecular Dynamics Simulations of Ligand-Metal Interactions

While quantum-chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of systems over time. researchgate.nettuwien.at MD simulations are particularly useful for understanding the complex interplay of a ligand like this compound with a metal center within a larger system, including solvent effects. acs.org

These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes, ligand flexibility, and non-covalent interactions. acs.org For large systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. tuwien.at In QM/MM simulations, the reactive core (the metal center and the phosphine ligand) is treated with a high level of quantum theory (DFT), while the surrounding environment (e.g., solvent, substrate) is modeled using a more computationally efficient classical force field. tuwien.at This allows for the simulation of complex catalytic systems over timescales of hundreds of picoseconds or more, providing insights into ligand dissociation, conformational equilibria, and substrate binding. tuwien.at

Rational Ligand Design through Computational Parameterization and Quantitative Structure-Activity Relationships

Computational chemistry provides a framework for the rational design of new ligands by establishing relationships between their structure and their performance in catalysis. ucla.eduresearchgate.net This is often achieved through the development of Quantitative Structure-Activity Relationships (QSAR). nih.gov

The QSAR methodology involves several steps:

Parameterization: The steric and electronic properties of this compound and other ligands in a library are quantified using computational descriptors. Steric properties can be described by parameters like the Tolman cone angle or percent buried volume (%Vbur), while electronic properties can be represented by calculated HOMO energies or the ligand's pKa. ucla.edu

Model Building: A mathematical model is constructed that correlates these calculated descriptors with experimentally observed activity, such as reaction yield or enantioselectivity. nih.govnih.gov

Prediction: The validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized ligands. nih.gov

Conclusion

(4-Methoxyphenyl)(diphenyl)phosphine stands as a testament to the importance of ligand design in advancing the field of homogeneous catalysis. Its well-balanced electronic and steric properties make it a versatile and effective ligand for a range of important synthetic transformations. The continued study of such ligands and their metal complexes will undoubtedly lead to the development of even more efficient and selective catalytic systems for the synthesis of complex molecules.

Advanced Spectroscopic Characterization in Research of 4 Methoxyphenyl Diphenyl Phosphine and Its Complexes

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For (4-methoxyphenyl)(diphenyl)phosphine, single-crystal X-ray diffraction studies have provided unambiguous proof of its molecular structure and packing in the crystal lattice.

A study published in Acta Crystallographica Section E details the crystal structure of the title compound, C₁₉H₁₇OP. researchgate.net The analysis revealed that the crystal structure is stabilized by intermolecular C-H⋯O and C-H⋯π interactions, which dictate the packing arrangement of the molecules. researchgate.net The compound crystallizes in the orthorhombic space group Pbca. researchgate.net The detailed crystallographic data obtained from this research are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₇OP |

| Formula Weight | 292.31 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.8879 (4) |

| b (Å) | 11.8128 (4) |

| c (Å) | 23.9654 (14) |

| Volume (ų) | 3082.3 (2) |

| Z (molecules per unit cell) | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.042 |

Data sourced from Flower, K. R., Miles, P. J., & Pritchard, R. G. (2007). (4-Methoxyphenyl)diphenylphosphine. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1339-o1340. researchgate.net

These data provide fundamental benchmarks for theoretical calculations and help in understanding the steric and electronic effects of the ligand when it coordinates to a metal center. The bond lengths and angles within the molecule, such as the P-C and C-O bond distances and the C-P-C bond angles, are critical for rationalizing its chemical behavior. In the crystal, molecules are linked into chains and networks through various non-covalent interactions, including C-H⋯π stacking. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound and its complexes, ³¹P, ¹H, and ¹³C NMR are routinely employed.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for phosphine (B1218219) ligands. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, including its oxidation state, coordination number, and the nature of the substituents. The free this compound ligand is expected to show a single resonance in its ³¹P NMR spectrum. Upon coordination to a metal center, this signal will shift significantly, typically downfield, and may exhibit coupling to other NMR-active nuclei in the complex (e.g., ¹⁹⁵Pt, ¹⁰³Rh). For example, in related phosphine oxide complexes, ³¹P NMR signals appear in the range of δ 20-33 ppm. rsc.orgrsc.org

¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the diphenyl and methoxyphenyl rings, as well as a characteristic singlet for the methoxy (B1213986) (-OCH₃) group protons. The integration of these signals confirms the ratio of protons in different environments, while the coupling patterns (multiplicities) reveal a proton's neighboring protons. In related phosphine oxides, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm, and the methoxy protons of a tris(4-methoxyphenyl)phosphine (B1294419) group appear as a singlet around δ 3.8 ppm. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show distinct resonances for each unique carbon atom. The carbons directly bonded to the phosphorus atom will appear as doublets due to P-C coupling, with the coupling constant (Jₚ₋c) providing valuable structural information. For instance, in related phosphine oxides, the P-C coupling constants can range from a few Hz for carbons further away to over 100 Hz for the carbon directly attached to phosphorus (ipso-carbon). rsc.orgrsc.org

Table 2: Typical NMR Spectroscopic Data for (4-Methoxyphenyl)phosphine Derivatives and Related Compounds.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Characteristic Coupling |

|---|---|---|---|

| ³¹P | P(Ar)₃ | Varies (e.g., ~-6 ppm for PPh₃) | Coordination shifts, coupling to metals |

| P(O)(Ar)₃ | 20 - 35 | - | |

| ¹H | Aromatic (Ph-H) | 7.0 - 8.0 | Multiplets |

| Methoxy (-OCH₃) | ~3.8 | Singlet | |

| ¹³C | Aromatic (ipso-C) | 120 - 140 | Doublet (¹Jₚ₋c ≈ 10-100+ Hz) |

| Aromatic (ortho, meta, para-C) | 114 - 135 | Doublets (Jₚ₋c ≈ 2-20 Hz) | |

| Methoxy (-OCH₃) | ~55 | Singlet |

Vibrational (Infrared) and Electronic (UV/Vis) Spectroscopy for Electronic Transitions and Functional Group Identification

Vibrational (Infrared) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). mpg.de For this compound, the IR spectrum provides a molecular fingerprint with characteristic absorption bands.

Key expected absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹. scielo.org.za

Asymmetric and Symmetric C-O-C stretching (of the anisole (B1667542) group): Typically observed in the 1250-1000 cm⁻¹ region.

P-C (Aryl) stretching: These vibrations appear in the fingerprint region and are often coupled with other modes.

C=C stretching (aromatic rings): Multiple bands are expected in the 1600-1450 cm⁻¹ region. scielo.org.za

Upon formation of a metal complex, changes in the IR spectrum can be observed. For example, the P-C stretching frequencies may shift, indicating successful coordination of the phosphine ligand to the metal center.

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | ~1250 |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | ~1030 |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 |

Data synthesized from spectroscopic principles and studies on related compounds. rsc.orgscielo.org.za

Electronic (UV/Vis) Spectroscopy: Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. mpg.de The spectrum of this compound is dominated by π → π* transitions associated with the aromatic phenyl and methoxyphenyl rings. researchgate.net These typically result in strong absorption bands in the UV region (200-400 nm). The presence of the methoxy group, an auxochrome, can cause a slight red shift (bathochromic shift) of these absorptions compared to triphenylphosphine (B44618). When the phosphine acts as a ligand in a metal complex, new absorption bands may appear, often in the visible region. These can be attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions within the metal center, providing valuable information about the electronic structure of the complex.

Mass Spectrometry Techniques for Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and its complexes with high accuracy and to gain structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is frequently used. ESI-HRMS allows for the gentle ionization of thermally labile and polar metal complexes, often preserving the intact molecular ion. The high resolution enables the determination of the elemental composition of the parent ion by comparing the experimentally measured exact mass to the calculated theoretical mass, confirming the identity of the compound. For example, in the characterization of related phosphine oxide derivatives, ESI-HRMS has been used to find the m/z value for the protonated molecule [M+H]⁺, with the found value matching the calculated value to within a few parts per million (ppm), confirming the molecular formula. rsc.orgrsc.org This technique is crucial for verifying the successful synthesis of new phosphine ligands and their corresponding metal complexes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.